molecular formula C11H13ClN2O4S B2663157 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide CAS No. 877977-37-2

2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide

Cat. No.: B2663157
CAS No.: 877977-37-2
M. Wt: 304.75
InChI Key: PUXXOSDUKLRVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide is a chemical compound with the molecular formula C₁₁H₁₃ClN₂O₄S and a molecular weight of 304.75 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide typically involves the reaction of 4-(acetamidomethyl)benzenesulfonyl chloride with chloroacetamide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonamide and acetamide derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used to facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Hydrolysis: Sulfonamide and acetamide derivatives.

    Oxidation and Reduction: Various oxidation states or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide involves its ability to form covalent bonds with specific molecular targets. The chloro group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent adducts. This interaction can inhibit the activity of enzymes or alter protein function, making it useful in studying enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-(methylsulfonyl)benzenesulfonyl]acetamide
  • 2-chloro-N-[4-(aminomethyl)benzenesulfonyl]acetamide
  • 2-chloro-N-[4-(hydroxymethyl)benzenesulfonyl]acetamide

Uniqueness

2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. Its ability to form covalent bonds with proteins and enzymes makes it particularly valuable in biochemical and medicinal research.

Properties

IUPAC Name

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c1-8(15)13-7-9-2-4-10(5-3-9)19(17,18)14-11(16)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXXOSDUKLRVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.